molecular formula C9H7BrIN3 B12865187 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Cat. No.: B12865187
M. Wt: 363.98 g/mol
InChI Key: ZGVIQTNWPARJHY-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by halogenation to introduce the bromine and iodine atoms. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine stands out due to its dual halogen substitutions, which confer unique electronic and steric properties

Properties

Molecular Formula

C9H7BrIN3

Molecular Weight

363.98 g/mol

IUPAC Name

5-(4-bromophenyl)-4-iodo-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrIN3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

ZGVIQTNWPARJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)N)I)Br

Origin of Product

United States

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